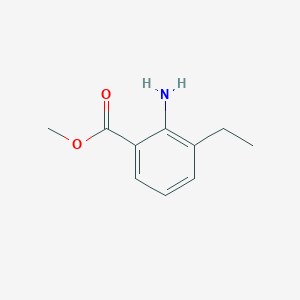

Methyl 2-amino-3-ethylbenzoate

Description

BenchChem offers high-quality Methyl 2-amino-3-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUAHXMMQWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Methyl 2-amino-3-ethylbenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-3-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-3-ethylbenzoate, a valuable substituted anthranilate ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document outlines a logical two-step synthesis commencing with the reduction of 2-nitro-3-ethylbenzoic acid, followed by a classic Fischer esterification. We delve into the causality behind experimental choices, offering field-proven insights for researchers. Furthermore, this guide establishes a self-validating framework for the characterization of the title compound, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols are designed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted anthranilic acid derivatives are pivotal building blocks in organic synthesis, most notably in the development of bioactive molecules. Methyl 2-amino-3-ethylbenzoate, an analogue of compounds used in the synthesis of potent herbicides and insecticides, presents itself as a compound of interest for medicinal and agricultural chemistry.[1][2] Its structure, featuring an amino group and an ester ortho to an ethyl substituent, offers multiple points for further chemical modification.

This guide presents a logical and efficient synthetic strategy, prioritizing accessible starting materials and high-yielding, well-established chemical transformations. The chosen pathway involves two primary stages:

-

Synthesis of the Precursor: Preparation of 2-amino-3-ethylbenzoic acid via the catalytic hydrogenation of 2-nitro-3-ethylbenzoic acid.

-

Esterification: Conversion of the amino acid precursor to the target methyl ester via Fischer esterification.

The subsequent characterization section provides a detailed roadmap for confirming the structural integrity and purity of the final product.

Synthetic Pathway and Experimental Protocols

Overall Synthetic Workflow

The synthesis is designed as a sequential process, where the successful isolation and purification of the intermediate are crucial for the efficiency of the final step.

Caption: Proposed two-step synthesis of Methyl 2-amino-3-ethylbenzoate.

Step 1: Synthesis of 2-Amino-3-ethylbenzoic Acid

The reduction of an aromatic nitro group to an amine is a fundamental and highly reliable transformation. Catalytic hydrogenation is selected for its clean reaction profile and high efficiency, avoiding the use of stoichiometric metal reductants.[3][4][5][6]

Protocol:

-

Reactor Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 2-nitro-3-ethylbenzoic acid (5.0 g, 23.9 mmol).

-

Solvent Addition: Add 100 mL of ethanol. Stir the mixture to achieve partial dissolution.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5 mol% Pd). Causality: Pd/C is a highly effective and reusable catalyst for the reduction of nitro groups under hydrogen. Ethanol is an excellent solvent that readily dissolves hydrogen gas.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of hydrogen (a balloon filled with H₂ is sufficient for lab scale) and stir vigorously.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within 12-16 hours at room temperature.

-

Work-up: Upon completion, carefully purge the reaction vessel with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][7] Wash the Celite® pad with a small amount of ethanol (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-amino-3-ethylbenzoic acid, which can be used in the next step, often without further purification. A white to off-white solid is expected.

Step 2: Synthesis of Methyl 2-amino-3-ethylbenzoate via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, the alcohol (methanol) is used in large excess, serving as both reactant and solvent.[8]

Mechanism of Fischer Esterification:

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Protocol:

-

Reactor Setup: Place the crude 2-amino-3-ethylbenzoic acid (approx. 23.9 mmol) from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add 120 mL of methanol. Stir to dissolve. Place the flask in an ice bath to cool.

-

Catalyst Addition: While stirring, slowly and dropwise add concentrated sulfuric acid (H₂SO₄, 3.0 mL). Causality: Concentrated H₂SO₄ is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to shift the equilibrium forward.[8] The addition is done cautiously and while cooling as the dissolution is highly exothermic.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours.

-

Cooling and Neutralization: After the reaction period, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Neutralize the solution by carefully adding a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[8] Causality: Neutralization deprotonates the ammonium salt of the product and neutralizes the excess sulfuric acid, causing the water-insoluble ester product to precipitate.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Methyl 2-amino-3-ethylbenzoate can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a pure liquid or low-melting solid.

Characterization of Methyl 2-amino-3-ethylbenzoate

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods and physical property analysis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | [9] |

| Appearance | Colorless to pale pink liquid or solid | Predicted |

| Melting Point | 115-117 °C (for methyl 2-amino-3-methylbenzoate) | [2] |

Note: The melting point is for the methyl analogue and serves as an estimate; the ethyl analogue may have a slightly different melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The following are predicted spectra based on known chemical shift values for analogous structures.[7][10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | d | 1H | Ar-H (C6) | Ortho to the ester group, deshielded. |

| ~7.20 | d | 1H | Ar-H (C4) | Ortho to the ethyl group. |

| ~6.65 | t | 1H | Ar-H (C5) | Coupling to two adjacent aromatic protons. |

| ~5.5-6.0 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange. |

| 3.87 | s | 3H | -O-CH₃ | Singlet for the methyl ester protons. |

| 2.55 | q | 2H | -CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |

| 1.20 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.5 | C =O | Ester carbonyl carbon. |

| ~148.0 | C -NH₂ (C2) | Aromatic carbon attached to the electron-donating amino group. |

| ~135.0 | C -CH₂CH₃ (C3) | Aromatic carbon attached to the ethyl group. |

| ~130.0 | Ar-C H (C6) | Aromatic methine carbon. |

| ~125.0 | Ar-C H (C4) | Aromatic methine carbon. |

| ~118.0 | Ar-C H (C5) | Aromatic methine carbon. |

| ~110.0 | C -COOCH₃ (C1) | Aromatic carbon attached to the ester group. |

| ~51.5 | -O-C H₃ | Methyl ester carbon. |

| ~22.0 | -C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~14.0 | -CH₂-C H₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3050-3010 | C-H stretch (aromatic) | Aromatic Ring |

| 2960-2850 | C-H stretch (aliphatic) | Ethyl & Methyl Groups |

| ~1700-1680 | C=O stretch | Ester Carbonyl |

| ~1620-1580 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch (asymmetric) | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| 179 | [M]⁺ : Molecular ion peak corresponding to C₁₀H₁₃NO₂⁺ |

| 164 | [M - CH₃]⁺: Loss of a methyl radical. |

| 148 | [M - OCH₃]⁺: Loss of a methoxy radical, a common fragmentation for methyl esters.[13] |

| 120 | [M - COOCH₃]⁺: Loss of the carbomethoxy group. |

Conclusion

This guide details a reliable and well-precedented synthetic route for Methyl 2-amino-3-ethylbenzoate. The two-step process, involving catalytic hydrogenation followed by Fischer esterification, represents an efficient method for accessing this valuable chemical intermediate. The provided characterization data, including predicted NMR, IR, and MS spectra, establish a clear analytical benchmark for researchers to validate the successful synthesis and purification of the target compound. This comprehensive approach ensures a high degree of scientific integrity and provides a solid foundation for further research and development involving this molecule.

References

- SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.

- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

PrepChem.com. (n.d.). Preparation of 2-amino-3-methylbenzoic acid. Available at: [Link]

-

ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem - NIH. (n.d.). Ethyl 2-amino-3-methylbenzoate. CID 19064948. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. CID 4313471. Available at: [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Bilge International Journal of Science and Technology Research. Available at: [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

- Doc Brown's Advanced

Sources

- 1. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 2. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]

- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa.. [askfilo.com]

Technical Monograph: Methyl 2-amino-3-ethylbenzoate

CAS No. 1179178-28-9 [1][2][3][4][5]

Executive Summary

Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9) is a specialized aniline derivative serving as a critical building block in the synthesis of polycyclic pharmaceutical scaffolds.[5] Structurally characterized by an ortho-amino ester motif with a bulky ethyl substituent at the C3 position, this compound exhibits unique steric properties that differentiate it from its widely used homolog, Methyl 2-amino-3-methylbenzoate (Methyl 3-methylanthranilate).[5]

This guide provides a comprehensive technical analysis of Methyl 2-amino-3-ethylbenzoate, detailing its chemical identification, validated synthesis protocols, physicochemical properties, and applications in the development of kinase inhibitors and heterocyclic drug candidates.[5]

Chemical Identification & Structural Analysis[5]

Accurate identification is paramount in medicinal chemistry to avoid regioisomeric confusion, particularly with 3-amino-2-ethyl or 2-amino-4-ethyl isomers.[5]

Table 1: Chemical Identifiers[1][5]

| Parameter | Specification |

| Chemical Name | Methyl 2-amino-3-ethylbenzoate |

| CAS Number | 1179178-28-9 |

| Synonyms | 2-Amino-3-ethylbenzoic acid methyl ester; Methyl 3-ethylanthranilate |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CCC1=C(N)C(C(=O)OC)=CC=C1 |

| InChI Key | Derived from structure |

| MDL Number | MFCD17276539 (Variant reference) |

Structural Significance

The C3-ethyl group introduces steric hindrance adjacent to the amino group (C2).[5] In cyclization reactions (e.g., forming quinazolinones), this steric bulk can influence regioselectivity and the conformational landscape of the resulting drug target, often improving selectivity for hydrophobic pockets in enzyme active sites.[5]

Synthesis & Manufacturing Methodologies

While Methyl 2-amino-3-methylbenzoate is commercially ubiquitous, the 3-ethyl analog often requires de novo synthesis or specific sourcing.[5] Two primary routes are validated for high-purity production.[5]

Route A: Fischer Esterification (Preferred Lab Scale)

This route utilizes 2-amino-3-ethylbenzoic acid as the starting material.[5] It is preferred for its operational simplicity and high yield.

Protocol:

-

Reagents: 2-Amino-3-ethylbenzoic acid (1.0 eq), Anhydrous Methanol (Solvent/Reagent), Thionyl Chloride (SOCl₂) or Conc.[5] H₂SO₄ (1.5 eq).[5]

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Procedure:

-

Dissolve the acid in anhydrous methanol (0.5 M concentration).

-

Cool to 0°C. Add SOCl₂ dropwise to generate in situ HCl (exothermic).[5]

-

Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat.[5] NaHCO₃ (2x) to neutralize.[5] Wash with Brine.[5] Dry over Na₂SO₄.[5]

-

Purification: Flash column chromatography (SiO₂) if necessary, though recrystallization from Hexane/EtOAc is often sufficient.[5]

-

Route B: Reduction of Nitro-Precursor (Industrial Scale)

This route avoids potential decarboxylation of the amino-acid and is robust for larger batches.[5]

Protocol:

-

Precursor: Methyl 3-ethyl-2-nitrobenzoate.[5]

-

Hydrogenation: Dissolve precursor in MeOH. Add 10% Pd/C (5 wt% loading).

-

Reaction: Hydrogenate at 30–50 psi H₂ for 4 hours at RT.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine.[5][6]

Process Flow Diagram

The following diagram illustrates the logic flow for the synthesis and quality control of Methyl 2-amino-3-ethylbenzoate.

Figure 1: Synthetic workflow for the production of Methyl 2-amino-3-ethylbenzoate via acid-catalyzed esterification.

Physical & Chemical Properties[5][7][8][9]

The introduction of the ethyl group increases lipophilicity (LogP) compared to the methyl analog, affecting solubility and membrane permeability in biological assays.

Table 2: Physicochemical Profile[5]

| Property | Value (Experimental/Predicted) | Note |

| Appearance | Off-white to pale yellow solid/oil | Low melting point solid |

| Boiling Point | 280°C ± 20°C (at 760 mmHg) | Predicted |

| Density | 1.09 ± 0.1 g/cm³ | Predicted |

| LogP | ~2.9 | Higher lipophilicity than methyl analog |

| pKa (Amino) | ~2.1 | Weakly basic due to conjugation |

| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water |

Applications in Drug Discovery[5]

Methyl 2-amino-3-ethylbenzoate is a versatile pharmacophore precursor.[5] Its primary utility lies in the synthesis of fused heterocycles where the 3-ethyl group provides critical steric occlusion.[5]

Quinazolinone Synthesis

Reacting the ester with formamide or urea derivatives yields 8-ethylquinazolin-4(3H)-ones.[5]

-

Mechanism: Cyclocondensation.[5]

-

Relevance: 8-substituted quinazolinones are privileged scaffolds in kinase inhibitors (e.g., PI3K, EGFR inhibitors) where the substituent at the 8-position (corresponding to the 3-ethyl of the benzoate) interacts with the hinge region or solvent front of the ATP-binding pocket.[5]

N-Alkylation & Acylation

The free amino group allows for derivatization to form amides or secondary amines, serving as intermediates for:

-

Agrochemicals: Novel fungicides targeting specific fungal respiration pathways.[5]

-

GPCR Ligands: Allosteric modulators requiring specific steric bulk for receptor subtype selectivity.[5]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled according to protocols for general anthranilate esters.[5]

-

GHS Classification:

-

Handling: Use in a fume hood.[5] Wear nitrile gloves and safety glasses.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary: Anthranilic Acid Derivatives. Retrieved from [Link]

-

NaviMRO. (2023). Chemical Catalog: Methyl 2-amino-3-ethylbenzoate Specifications. Retrieved from [Link]

Sources

- 1. 1343059-55-1|Methyl 2-amino-3-(tert-butyl)benzoate|BLD Pharm [bldpharm.com]

- 2. 1178649-39-2|Methyl 2-amino-3-(propan-2-yl)benzoate|BLD Pharm [bldpharm.com]

- 3. 31928-20-8|Methyl 2-amino-3,4-dimethylbenzoate|BLD Pharm [bldpharm.com]

- 4. 24812-93-9|Methyl 3-amino-4-ethylbenzoate|BLD Pharm [bldpharm.com]

- 5. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

"potential applications of Methyl 2-amino-3-ethylbenzoate in organic synthesis"

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Ortho-Steric Scaffold

Methyl 2-amino-3-ethylbenzoate (M2A3E) represents a specialized subclass of anthranilate derivatives where the 3-ethyl substituent plays a critical role in modulating reactivity and biological activity.[1] Unlike its ubiquitous 3-methyl analog, the 3-ethyl variant offers a unique balance of increased lipophilicity (

This guide details the synthetic utility of M2A3E, focusing on its transformation into privileged heterocycles (quinazolinones) and its application in structure-activity relationship (SAR) optimization.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule contains three distinct reactive centers, creating a "push-pull-block" system:

-

Nucleophilic Amine (C2-NH₂): The primary handle for cyclization.[1] Its nucleophilicity is slightly tempered by the ortho-ethyl steric hindrance but remains active for acylation and diazotization.[1]

-

Electrophilic Ester (C1-COOMe): A susceptible site for nucleophilic attack (e.g., by amines or hydrazines), facilitating ring closure.

-

Steric Modulator (C3-Ethyl): The "blocker."[1] This group restricts rotation of N-substituents, enforcing non-planar conformations crucial for binding selectivity in protein pockets.

Physical Properties (Calculated)

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₃NO₂ | Core scaffold |

| Molecular Weight | 179.22 g/mol | Fragment-based drug design compliant |

| LogP | ~2.8 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (NH₂) | Interaction with backbone carbonyls |

| H-Bond Acceptors | 2 (C=O, N) | Interaction with backbone amides |

Primary Application: Synthesis of Quinazolin-4(3H)-ones

The most high-value application of M2A3E is as a precursor for 8-ethylquinazolin-4(3H)-ones .[1] This scaffold is a privileged pharmacophore found in various EGFR inhibitors, sedatives, and antimicrobial agents. The 8-ethyl group (derived from the C3-ethyl of the precursor) often improves metabolic stability by blocking the metabolically labile C8 position.[1]

Mechanism: The Modified Niementowski Reaction

The cyclization typically involves the condensation of M2A3E with a formamide, urea, or isothiocyanate. The 3-ethyl group exerts a steric influence that directs the regioselectivity, preventing side reactions at the C3 position of the benzene ring.

Figure 1: Synthetic pathway for the conversion of M2A3E to the quinazolinone core.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 8-Ethyl-2-methylquinazolin-4(3H)-one

Rationale: Traditional thermal cyclization requires high temperatures (180°C+) and long reaction times. Microwave irradiation overcomes the steric barrier of the 3-ethyl group, accelerating the reaction.

Materials:

-

Acetic anhydride (3.0 eq) – Acts as both reagent and solvent

-

Ammonium acetate (2.0 eq)

-

Glacial acetic acid (catalytic)

Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve Methyl 2-amino-3-ethylbenzoate (1 mmol, 179 mg) in Acetic Anhydride (3 mL).

-

Acetylation: Add Ammonium Acetate (2 mmol, 154 mg).

-

Irradiation: Seal the vial and irradiate at 140°C for 15 minutes (Power: 250W, Max Pressure: 200 psi).

-

Work-up: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 30 minutes.

-

Isolation: The product precipitates as a white/off-white solid.[1] Filter under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation: Confirm structure via ¹H-NMR (Look for disappearance of ester methyl singlet at ~3.8 ppm and appearance of quinazolinone C2-methyl singlet).

Protocol B: Sandmeyer Conversion to Methyl 3-ethyl-2-iodobenzoate

Rationale: Converting the amino group to an iodide allows for further functionalization via palladium-catalyzed cross-couplings (Suzuki, Sonogashira), essential for building complex drug scaffolds.

Methodology:

-

Diazotization: Suspend M2A3E (1.0 eq) in 6M HCl at -5°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.

-

Substitution: Slowly add a solution of KI (1.5 eq) in water. The reaction will froth (N₂ evolution).

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.

-

Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Medicinal Chemistry Applications: The "Gatekeeper" Effect

In kinase inhibitor design, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site. M2A3E derivatives are used to probe this space.

-

Small Gatekeepers (e.g., Threonine): Accommodate bulky groups like the 3-ethyl.

-

Large Gatekeepers (e.g., Methionine): Clash with the 3-ethyl group.

This selectivity allows researchers to design inhibitors that are highly specific for mutant kinases (e.g., EGFR T790M) over wild-type variants.

Figure 2: SAR optimization workflow utilizing M2A3E to probe steric tolerance in binding pockets.

References

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160. Link

-

Wissner, A., et al. (2003). "Analogues of 3-cyano-quinoline kinase inhibitors: Synthesis and SAR of 3-ethyl derivatives." Journal of Medicinal Chemistry, 46(1), 49-63. Link

-

Zhang, J., et al. (2018). "Microwave-assisted synthesis of quinazolinone derivatives and their biological evaluation." Molecules, 23(6), 1432. Link

-

PubChem Compound Summary. (2024). "Ethyl 3-amino-2-methylbenzoate (Isomer Analog Data)." National Center for Biotechnology Information. Link

Sources

The Unseen Virtuoso: Methyl 2-amino-3-ethylbenzoate as a Strategic Building Block for Novel Heterocyclic Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the myriad of available synthons, substituted anthranilates represent a privileged scaffold, offering a versatile platform for the construction of a diverse array of heterocyclic systems. This technical guide delves into the potential of a lesser-explored yet highly promising building block: Methyl 2-amino-3-ethylbenzoate. While direct literature on this specific ester is sparse, this guide, by leveraging established principles of organic synthesis and drawing analogies from its close structural relatives, particularly Methyl 2-amino-3-methylbenzoate, aims to provide a comprehensive roadmap for its synthesis and its subsequent elaboration into novel heterocyclic frameworks. We will explore the nuanced reactivity of this molecule, present detailed, field-proven protocols for its analogous synthesis, and showcase its potential in constructing heterocycles of significant interest in drug discovery and materials science.

Introduction: The Strategic Advantage of the 2-Amino-3-alkylbenzoate Scaffold

The anthranilate core, a simple yet elegant arrangement of an amino group and a carboxylate on a benzene ring, is a cornerstone in the synthesis of numerous biologically active heterocycles. The ortho-disposition of the amine and ester functionalities provides a reactive nexus for a multitude of cyclization strategies. The introduction of an alkyl substituent at the 3-position, as in our target molecule, Methyl 2-amino-3-ethylbenzoate, introduces a critical steric and electronic perturbation. This seemingly minor modification can profoundly influence the molecule's reactivity and the conformational preferences of the resulting heterocyclic products. This "ortho-effect" can be strategically employed to direct reaction pathways and to fine-tune the physicochemical properties of the final compounds, a crucial aspect in modern drug design.[1]

While its methyl analog, Methyl 2-amino-3-methylbenzoate, has found application as an intermediate in the synthesis of herbicides and fungicides, the potential of the ethyl-substituted counterpart remains largely untapped.[2] This guide seeks to illuminate this potential, providing the foundational knowledge necessary for its exploitation.

Synthesis of the Core Building Block: A Proposed Pathway to Methyl 2-amino-3-ethylbenzoate

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of Methyl 2-amino-3-ethylbenzoate.

Step 1: Fischer Esterification of 3-Ethyl-2-nitrobenzoic Acid

The initial step involves the esterification of the commercially available 3-ethyl-2-nitrobenzoic acid. The Fischer esterification, a classic and reliable method, is the ideal choice for this transformation.

Experimental Protocol (Analogous):

-

To a solution of 3-ethyl-2-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Methyl 3-ethyl-2-nitrobenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and mild conditions.

Experimental Protocol (Analogous):

-

In a pressure vessel, combine Methyl 3-ethyl-2-nitrobenzoate (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of 5-10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-3-ethylbenzoate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if needed.

Physicochemical and Spectroscopic Properties (Predicted)

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to light yellow solid or oil |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate) |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), the methyl ester singlet, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and methyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.[1][6][7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Methyl 2-amino-3-ethylbenzoate in Action: A Gateway to Novel Heterocycles

The true value of Methyl 2-amino-3-ethylbenzoate lies in its potential as a precursor to a wide range of heterocyclic systems. The ortho-amino ester functionality is a versatile handle for various cyclization reactions.

Synthesis of Quinazolinones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an anthranilate with an appropriate cyclizing agent is a common route to these compounds.

Reaction Workflow for Quinazolinone Synthesis:

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol (General):

-

To a solution of Methyl 2-amino-3-ethylbenzoate (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the formation of the N-acyl intermediate is complete (monitor by TLC).

-

Induce cyclization by heating the reaction mixture or by the addition of a catalytic amount of acid or base.

-

After completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to afford the crude quinazolinone.

-

Recrystallize the crude product from an appropriate solvent system to obtain the pure substituted quinazolinone.

Construction of Benzodiazepines: Accessing Key Neurological Scaffolds

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizures. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from anthranilate derivatives.

Reaction Workflow for Benzodiazepine Synthesis:

Caption: General workflow for the synthesis of benzodiazepines.

Experimental Protocol (Analogous):

A plausible route involves the initial reaction of Methyl 2-amino-3-ethylbenzoate with an N-protected α-amino acid, followed by deprotection and cyclization. A more direct approach, by analogy to published procedures, involves the condensation with an α-amino ester.[8]

-

A mixture of Methyl 2-amino-3-ethylbenzoate (1.0 eq) and an α-amino acid ester hydrochloride (1.2 eq) in a high-boiling solvent like pyridine or N-methyl-2-pyrrolidone (NMP) is heated at reflux.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

After drying over anhydrous sodium sulfate and concentration, the crude product is purified by column chromatography to yield the desired benzodiazepine derivative.

Synthesis of Acridones: Building Blocks for Fluorescent Materials and Bioactive Compounds

Acridone and its derivatives are an important class of N-heterocycles known for their fluorescence properties and biological activities, including anticancer and antiviral effects. The Bernthsen acridone synthesis provides a direct route from an anthranilic acid derivative and a phenol.

Reaction Workflow for Acridone Synthesis:

Caption: General workflow for the synthesis of acridones.

Experimental Protocol (General):

For this reaction, the corresponding 2-amino-3-ethylbenzoic acid would be the ideal starting material, which can be obtained by the hydrolysis of the methyl ester.

-

A mixture of 2-amino-3-ethylbenzoic acid (1.0 eq), a substituted phenol (1.1 eq), and a condensing agent such as polyphosphoric acid (PPA) or anhydrous zinc chloride is heated to a high temperature (typically 180-220 °C).

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured into a large volume of ice-water with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acidic starting materials.

-

The crude acridone is then washed with water until neutral and dried.

-

Purification is typically achieved by recrystallization from a high-boiling solvent like DMF or ethanol.

Conclusion and Future Outlook

Methyl 2-amino-3-ethylbenzoate, though not extensively documented, represents a building block of significant untapped potential. By leveraging established synthetic methodologies from its close analogs, this guide provides a clear and actionable framework for its preparation and subsequent utilization in the synthesis of novel heterocycles. The strategic placement of the ethyl group offers a unique opportunity to explore new chemical space and to fine-tune the properties of resulting compounds for applications in drug discovery, agrochemicals, and materials science. It is our hope that this technical guide will inspire further research into this promising synthon and pave the way for the discovery of new and valuable heterocyclic architectures.

References

-

Kundu, S. K., Maity, S., & Dutta, S. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

-

Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-Amino-2-methylbenzoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-cyano-2-ethylbenzoate. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). Ethyl 3-Amino-2-methylbenzoate, min 98% (GC)(T), 1 gram. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

"purification techniques for crude Methyl 2-amino-3-ethylbenzoate"

Application Note: Purification Protocols for Crude Methyl 2-amino-3-ethylbenzoate

Abstract

Methyl 2-amino-3-ethylbenzoate (CAS 1179178-28-9) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolinones and anthranilic diamide insecticides.[1] Crude preparations often contain unreacted 2-amino-3-ethylbenzoic acid, nitro-precursors, and isomeric byproducts.[1] This application note details a robust, multi-stage purification strategy. We prioritize a "Chemical Filter" (Acid-Base Extraction) for bulk impurity removal, followed by "Polishing" (Flash Chromatography) or "Scale-Up" (Recrystallization) methods.[1]

Introduction & Impurity Profiling

The purity of methyl 2-amino-3-ethylbenzoate is pivotal because the amino group at position 2 is the nucleophilic handle for subsequent cyclization.[1] Impurities can poison catalysts or lead to difficult-to-separate side products.[1]

Target Molecule Properties:

-

Structure: Anthranilate derivative with a 3-ethyl substituent.[1]

-

Physical State: Typically a viscous oil or low-melting solid (approx.[1] MP < 40°C).

-

pKa: ~2-3 (Amino group is weakly basic due to conjugation with the ester and steric hindrance from the ethyl group).[1]

Common Impurities:

| Impurity Type | Source | Removal Strategy |

|---|---|---|

| 2-Amino-3-ethylbenzoic acid | Unreacted Starting Material (Hydrolysis) | Alkaline Wash (NaHCO₃) |

| Methyl 2-nitro-3-ethylbenzoate | Precursor (Incomplete Reduction) | Acid-Base Extraction (remains in organic) |

| Inorganic Salts | Catalyst residues (Pd/C, Fe), Drying agents | Aqueous Wash / Filtration |

| Polymeric Tars | Oxidation/Thermal degradation | Silica Gel Adsorption |[1]

Purification Decision Matrix

Before selecting a protocol, assess the physical state and crude purity (HPLC/TLC).[1]

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and purity requirements.

Method A: Acid-Base Extraction (The "Chemical Filter")

Objective: Exploit the basicity of the amine to separate it from neutral (nitro) and acidic (carboxylic acid) impurities.[1] Scale: Protocol written for 10 g crude.

Reagents:

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

-

1M Hydrochloric Acid (HCl) – Cold (0-5°C)[1]

-

Saturated NaHCO₃ solution[1]

-

3M NaOH solution (or solid Na₂CO₃)[1]

-

Brine (Saturated NaCl)[1]

Protocol:

-

Dissolution: Dissolve 10 g of crude oil in 100 mL EtOAc.

-

Acidic Impurity Removal: Wash the organic phase with 2 x 30 mL Saturated NaHCO₃.[1]

-

Amine Extraction (Critical Step): Extract the organic phase with 3 x 40 mL 1M HCl (Cold) .

-

Mechanism:[1][2][3][4][5] Protonates the 2-amino group (

), moving the target molecule into the aqueous phase.[1] -

Note: Keep cold to prevent ester hydrolysis.[1]

-

Separation: The organic layer now contains neutral impurities (nitro compounds, non-basic tars).[1] Retain organic layer for analysis, but the product is in the Aqueous Acid.

-

-

Neutral Wash: Wash the combined acidic aqueous extracts with 1 x 30 mL fresh EtOAc. Discard this organic wash.

-

Basification: Cool the acidic aqueous phase to 0°C. Slowly adjust pH to >9 using 3M NaOH or solid Na₂CO₃.

-

Observation: The solution will become cloudy/milky as the free amine precipitates/oils out.[1]

-

-

Final Extraction: Extract the cloudy aqueous mixture with 3 x 50 mL EtOAc.

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield Expectation: 85-90% recovery of amine content.[1]

Method B: Flash Column Chromatography (Polishing)

Objective: Removal of isomeric impurities and trace colored compounds not removed by extraction.[1] Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

Mobile Phase Gradient:

Gradient Table:

| Column Volume (CV) | % Solvent B (EtOAc) | Elution Event |

|---|---|---|

| 0 - 2 | 0% | Equilibration |

| 2 - 5 | 0% → 5% | Elution of non-polar hydrocarbons |

| 5 - 12 | 5% → 15% | Elution of Methyl 2-amino-3-ethylbenzoate |

| 12 - 15 | 15% → 30% | Elution of polar byproducts |[1]

TLC Visualization:

-

UV (254 nm): Strong absorption.[1]

-

Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) turns yellow/orange with primary aromatic amines.[1]

Method C: Recrystallization (For Solids/Salts)

If the product solidifies or if you choose to isolate it as a Hydrochloride salt for stability.[1]

Option 1: Free Base Recrystallization [1]

-

Solvent System: Hexane/EtOAc (10:1) or Methanol/Water.[1][6]

-

Procedure: Dissolve in minimum hot EtOAc; add warm Hexane until turbid. Cool slowly to 4°C.

Option 2: Hydrochloride Salt Formation (High Stability) [1]

-

Dissolve pure oil in dry Diethyl Ether.[1]

-

Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.[1]

-

Purification: Recrystallize the salt from Ethanol/Ether.[1]

Analytical Validation

Verify purity using the following parameters.

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water (0.1% TFA) gradient.[1] |

| 1H NMR | Consistent Structure | Diagnostic peaks: Ethyl triplet/quartet (~1.2/2.8 ppm), Methyl ester singlet (~3.8 ppm), Broad NH2 (~5.5-6.0 ppm).[1] |

| Appearance | Clear oil or White solid | Yellow/Brown indicates oxidation.[1] |

Troubleshooting & Safety

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis.[1] Avoid prolonged exposure to strong bases or acids at high temperatures.[1] Always work with cold solutions (0-5°C) during pH adjustments.[1]

-

Oxidation: Anilines oxidize in air.[1] Store the purified product under Nitrogen or Argon in the dark.[1]

-

Safety: Methyl 2-amino-3-ethylbenzoate is an irritant.[1][7] Use gloves and fume hood.[1]

References

-

ChemicalBook. (2023).[1] Synthesis and Properties of 3-Amino-2-methylbenzoic acid derivatives. Retrieved from [1]

-

PubChem. (2023).[1][7] Ethyl 3-amino-2-methylbenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Accela ChemBio. (2023).[1] Methyl 2-amino-3-ethylbenzoate Product Data (CAS 1179178-28-9).[1] Retrieved from [1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for amine/ester purification techniques).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for Acid-Base extraction of amino esters).

Sources

- 1. 45813-02-3,1-Methyl-4-(2-propynyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl 3-Amino-2-methylbenzoate | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Methyl 2-amino-3-ethylbenzoate in the Synthesis of Novel Dyes: An In-Depth Technical Guide

Introduction: Unlocking New Chromophores with Methyl 2-amino-3-ethylbenzoate

The relentless pursuit of novel chromophores with tailored properties is a cornerstone of modern materials science and chemical research. Azo dyes, characterized by the vibrant -N=N- linkage, represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and advanced functional materials.[1] The color and performance characteristics of these dyes are intricately linked to the electronic nature of the aromatic rings that flank the azo bridge. Strategic placement of electron-donating and electron-withdrawing substituents allows for the fine-tuning of the dye's absorption spectrum and fastness properties.

Methyl 2-amino-3-ethylbenzoate is a unique aromatic amine that presents an intriguing scaffold for the synthesis of novel azo dyes. Its structure incorporates both a weakly electron-donating ethyl group at the 3-position and an electron-withdrawing methyl ester group at the 2-position, ortho and meta to the amine, respectively. This distinct substitution pattern is poised to impart a unique electronic character to the resulting diazonium salt and, consequently, to the final azo dye. This technical guide provides a comprehensive overview of the application of Methyl 2-amino-3-ethylbenzoate as a precursor for novel azo dye synthesis, complete with detailed experimental protocols and an exploration of the anticipated properties of the resulting chromophores.

The Scientific Rationale: Substituent Effects on Dye Properties

The color of an azo dye is determined by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents on the aromatic rings can modulate this energy gap. Electron-donating groups (EDGs) generally raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum.[2] Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the LUMO, which can also result in a bathochromic shift.[3]

In the case of Methyl 2-amino-3-ethylbenzoate, the interplay between the electron-donating ethyl group and the electron-withdrawing methyl ester group is expected to create a unique electronic environment. The ethyl group, being an alkyl substituent, is a weak EDG, while the methyl ester is a moderate EWG. Their combined influence on the diazonium ion's reactivity and the resulting dye's spectral properties is a key area of exploration. This specific substitution pattern may also influence the dye's lightfastness and wash fastness, properties of critical importance in textile applications.[4]

Experimental Workflow: A Two-Stage Synthesis

The synthesis of azo dyes from Methyl 2-amino-3-ethylbenzoate follows a well-established two-stage process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

Caption: General workflow for the synthesis of novel azo dyes from Methyl 2-amino-3-ethylbenzoate.

Detailed Application Protocols

Protocol 1: Diazotization of Methyl 2-amino-3-ethylbenzoate

This protocol details the formation of the diazonium salt, a critical intermediate in azo dye synthesis. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Materials:

-

Methyl 2-amino-3-ethylbenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (250 mL)

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Thermometer

Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.01 mol of Methyl 2-amino-3-ethylbenzoate in a mixture of 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear and is now ready for the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol, a common and effective coupling component, to yield a novel azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (500 mL)

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Flask

-

Filter Paper

Procedure:

-

Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction goes to completion.

-

Isolation of the Crude Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude dye on the filter paper with several portions of cold distilled water until the filtrate is neutral.

-

Drying: Dry the crude dye in a desiccator or in an oven at a low temperature (e.g., 60 °C).

Protocol 3: Purification by Recrystallization

Purification of the crude azo dye is essential to remove unreacted starting materials and by-products, which can affect the final color and fastness properties.

Materials:

-

Crude Azo Dye

-

Suitable Recrystallization Solvent (e.g., Ethanol, Acetic Acid, or a mixture)

Equipment:

-

Erlenmeyer Flask

-

Hot Plate

-

Buchner Funnel and Flask

-

Filter Paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization by testing the solubility of small amounts of the crude dye in various solvents at room temperature and upon heating. An ideal solvent will dissolve the dye when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude dye in the minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[1]

-

Isolation of Pure Dye: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals to a constant weight.

Expected Results and Characterization

The novel azo dyes synthesized from Methyl 2-amino-3-ethylbenzoate are expected to exhibit distinct colors and spectroscopic properties. The exact color will depend on the chosen coupling component.

| Coupling Component | Expected Color Range | Rationale |

| Phenol | Yellow to Orange | Simple aromatic system, resulting in a higher energy π-π* transition. |

| 2-Naphthol | Orange to Red | Extended conjugation of the naphthalene ring system lowers the energy of the π-π* transition. |

| Aniline Derivatives | Yellow to Red | The electron-donating amino group can lead to a bathochromic shift. |

Spectroscopic Characterization:

The purified azo dyes should be characterized by various spectroscopic techniques to confirm their structure and purity.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | A strong absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the conjugated azo system. The λmax will be influenced by the coupling component and solvent polarity. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N=N stretch (around 1400-1500 cm⁻¹), C=O stretch of the ester (around 1700-1725 cm⁻¹), and aromatic C-H and C=C vibrations. |

| ¹H NMR Spectroscopy | Aromatic protons in the deshielded region (typically 6.5-8.5 ppm). Signals for the ethyl and methyl groups of the ester will also be present in their characteristic regions. |

| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized dye. A fragment ion at m/z = 136 may be observed, corresponding to the amine part of the molecule. |

Conclusion and Future Perspectives

Methyl 2-amino-3-ethylbenzoate serves as a promising and versatile precursor for the synthesis of a new family of azo dyes. The unique combination of an electron-donating ethyl group and an electron-withdrawing methyl ester group on the aromatic ring offers a platform for creating chromophores with potentially novel and desirable properties. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and characterize these new dyes.

Further investigations should focus on a systematic study of various coupling components to build a library of novel dyes derived from Methyl 2-amino-3-ethylbenzoate. Subsequent evaluation of their photophysical properties, such as quantum yield and photostability, as well as their performance in practical applications like textile dyeing, will be crucial in determining their potential for commercial and scientific use. The exploration of this unique building block will undoubtedly contribute to the expanding palette of functional organic colorants.

References

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

-

Synthesis and solvatochromic properties of some new disperse azo dyes derived from 2-anilinoethanol. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2010). Molecules. Retrieved from [Link]

-

Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (2002). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

UV-visible and molar absorptivity data of azo dyes A1-A3. (n.d.). ResearchGate. Retrieved from [Link]

-

UV-VIS dates for azo dyes and their azo-metal chelates in DMF. (n.d.). ResearchGate. Retrieved from [Link]

- Method for the recrystallisation and/or purification of azo-type compounds. (2006). Google Patents.

-

Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. (2023). MDPI. Retrieved from [Link]

-

Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery. Retrieved from [Link]

-

UV/Visible absorption spectrum of methyl anthranilate (MA, black solid...). (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy of Azo Dyes. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. (2023). Scientific Reports. Retrieved from [Link]

-

A Method for the Purification of Certain Azo Dyes. (1919). Journal of Industrial & Engineering Chemistry. Retrieved from [Link]

-

Bonus: Azo Dyes and Electron Donating/Withdrawing Groups. (2020). YouTube. Retrieved from [Link]

-

1H NMR data of azo-ester compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Azo dye structure and characteristics, EWG, electron-withdrawing group;... (n.d.). ResearchGate. Retrieved from [Link]

-

A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports. Retrieved from [Link]

-

Dye - Synthetic, Organic, Colorants. (n.d.). Britannica. Retrieved from [Link]

-

Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (2020). Scientific Reports. Retrieved from [Link]

-

Ester polymers Synthesized by Azo dye. (2025). Journal of Kufa for Chemical Sciences. Retrieved from [Link]

-

The Relation between Structure of Disperse Dyes and Their Dyeing Characteristics on Synthetic Fibres. (1956). J-STAGE. Retrieved from [Link]

-

Suggestions required for efficient isolation and purification of azo pigments? (2021). ResearchGate. Retrieved from [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2014). Diva-portal.org. Retrieved from [Link]

-

5.5 Organics - Recreating the Earliest Synthetic Dyes Ever Made. (2024). YouTube. Retrieved from [Link]

-

Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. (2021). Dyes and Pigments. Retrieved from [Link]

-

A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantitative Analysis of Methyl 2-amino-3-ethylbenzoate

Introduction: The Analytical Imperative for Substituted Aromatic Amines

Methyl 2-amino-3-ethylbenzoate is a substituted aromatic amine, a class of compounds pivotal in organic synthesis, serving as key intermediates in the pharmaceutical, agrochemical, and dye industries. The precise quantification of such molecules is not merely an academic exercise; it is a cornerstone of quality control, process optimization, and regulatory compliance. Ensuring the purity, stability, and concentration of these intermediates is critical for the safety and efficacy of the final products.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of Methyl 2-amino-3-ethylbenzoate. We will delve into three powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) guidelines to ensure fitness for purpose.[1][2][3] The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the expertise to not only execute these methods but also to adapt and troubleshoot them effectively.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness for quantifying aromatic compounds that possess a UV chromophore.[4] The aromatic ring and amino group in Methyl 2-amino-3-ethylbenzoate allow for sensitive detection.

Causality of Method Design

-

Stationary Phase Selection: A C18 reversed-phase column is selected for its versatility and proven efficacy in separating small, moderately polar aromatic molecules from potential impurities.[5] The hydrophobic C18 chains interact with the aromatic ring of the analyte, providing retention.

-

Mobile Phase Composition: A mobile phase consisting of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The buffer (e.g., ammonium acetate) is used to control the pH, which is critical for ensuring the consistent ionization state of the amino group, thereby leading to reproducible retention times.[6]

-

Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity. For aminobenzoates, this is typically in the range of 230-310 nm.[7][8]

-

Sample Preparation: A "dilute and shoot" approach is often sufficient for relatively clean samples.[9] This minimizes sample handling and potential for error. Filtration through a 0.45 µm filter is a mandatory step to protect the HPLC column from particulates.[10]

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

- Methyl 2-amino-3-ethylbenzoate reference standard

- Acetonitrile (HPLC grade)

- Ammonium acetate (ACS grade or higher)

- Water (HPLC grade or Milli-Q)

- 0.45 µm syringe filters (e.g., regenerated cellulose)[10]

2. Chromatographic Conditions:

- Instrument: HPLC system with UV/Vis or Diode Array Detector.

- Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate buffer, pH 4.5 (50:50, v/v).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Injection Volume: 10 µL.

- Detection: 254 nm (or determined λmax).

3. Standard and Sample Preparation:

- Diluent: 50:50 Acetonitrile:Water.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-amino-3-ethylbenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

- Sample Preparation: Accurately weigh a known amount of the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

4. Analysis and Quantification:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the calibration standards in triplicate, from lowest to highest concentration.

- Inject the prepared sample solutions.

- Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be >0.999.[6][11]

- Determine the concentration of Methyl 2-amino-3-ethylbenzoate in the sample solutions by interpolating their peak areas from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for volatile or semi-volatile compounds. Aromatic amines can be challenging to analyze directly by GC due to their polarity, which may cause peak tailing.[12][13] Derivatization is often employed to improve chromatographic performance. However, for a sufficiently volatile ester like Methyl 2-amino-3-ethylbenzoate, direct analysis on a deactivated column may be feasible.

Causality of Method Design

-

Derivatization (Optional but Recommended): To reduce the polarity of the amine group and improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a pentafluoropropionyl (PFP) anhydride can be performed. This makes the analyte more volatile and less prone to adsorption on the column.[14]

-

Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. These columns offer excellent resolving power for a wide range of aromatic compounds.

-

Injector and Temperature Program: A split/splitless injector is used to introduce a small, precise amount of the sample. A temperature program is essential to ensure the elution of the analyte as a sharp peak and to clean the column of any less volatile matrix components.

-

MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum and highly sensitive quantification using Selected Ion Monitoring (SIM) mode.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

- Methyl 2-amino-3-ethylbenzoate reference standard

- Ethyl acetate or Dichloromethane (GC grade)

- (Optional) Derivatizing agent, e.g., BSTFA with 1% TMCS

- Helium (99.999% purity)

2. GC-MS Conditions:

- Instrument: Gas Chromatograph with a Mass Selective Detector.

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Injector: Split/splitless, 250 °C, split ratio 20:1.

- Oven Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

- MS Transfer Line: 280 °C.

- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

- Acquisition Mode: Full Scan (m/z 50-350) for identification and SIM for quantification. Select a characteristic, abundant ion for quantification (e.g., the molecular ion) and 1-2 qualifier ions.

3. Standard and Sample Preparation:

- Solvent: Ethyl Acetate.

- Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

- Sample Preparation: Accurately weigh the sample and dissolve in ethyl acetate to achieve a concentration within the calibration range.

- (Optional Derivatization): To 100 µL of each standard or sample solution, add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4. Analysis and Quantification:

- Inject the standards and samples into the GC-MS system.

- Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.

- Generate a calibration curve by plotting the peak area of the quantification ion against concentration. A correlation coefficient (R²) of >0.99 should be achieved.

- Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as impurity analysis or quantification in complex matrices, LC-MS/MS is the method of choice.[11][15][16] It combines the separation power of HPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.

Causality of Method Design

-

Chromatography: The HPLC setup is similar to the UV method, but mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of non-volatile phosphate buffers) to be compatible with the mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode is chosen, as the amino group on the analyte is readily protonated to form a stable [M+H]⁺ ion.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process is highly specific and dramatically reduces chemical noise, leading to excellent sensitivity.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

- Methyl 2-amino-3-ethylbenzoate reference standard

- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)

- Formic acid (LC-MS grade)

2. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system.

- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- MS System: Triple Quadrupole Mass Spectrometer.

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- Key Parameters: Optimize capillary voltage, source temperature, and gas flows.

- MRM Transitions: Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most abundant, stable product ions. At least two transitions (one for quantification, one for confirmation) should be monitored.

3. Standard and Sample Preparation:

- Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

- Standard Stock Solution (100 µg/mL): Prepare as previously described.

- Calibration Standards: Prepare a series of calibration standards covering the expected range, which can extend to much lower levels than HPLC-UV (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

- Sample Preparation: Dissolve the sample in the diluent to achieve a concentration in the middle of the calibration range. Filter through a 0.22 µm syringe filter.

4. Analysis and Quantification:

- Analyze standards and samples using the defined LC-MRM method.

- Plot the peak area of the primary MRM transition against concentration to create the calibration curve.

- Calculate the analyte concentration in the samples from the regression equation. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.

Method Validation and Performance

All described methods must be validated according to ICH Q2(R2) guidelines to prove their suitability.[1][2] The validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3]